2-(5-Chloro-2-methylbenzoyl)benzoic acid
Description
Contextual Significance of Benzoylbenzoic Acid Scaffolds in Chemical Research
The benzoylbenzoic acid scaffold is a prominent structural motif in medicinal chemistry. drugdiscoverytrends.com Such scaffolds, often referred to as "privileged structures," form the backbone of molecules that can interact with a wide range of biological targets, making them valuable starting points for drug discovery. nih.govresearchgate.net The inherent architecture of these scaffolds provides a three-dimensional framework that can be systematically modified to optimize binding affinity and selectivity for specific proteins or enzymes. drugdiscoverytrends.com The development of new therapeutic agents often relies on the identification and optimization of such core structures. nih.gov For instance, research into serinol-based benzoic acid esters has identified them as novel scaffolds for inhibiting human adenovirus (HAdV) infections. nih.gov Similarly, the benzisoxazole scaffold, which is structurally related, is considered a crucial building block in drug discovery, with numerous derivatives showing potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net
Overview of Substituted Benzoylbenzoic Acid Architectures
The general architecture allows for a vast number of derivatives based on the nature and position of the substituents on one or both aromatic rings. These substitutions influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions.
Chemical Properties of 2-(5-Chloro-2-methylbenzoyl)benzoic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₃ | cymitquimica.comcymitquimica.com |
| Molecular Weight | 274.7 g/mol | cymitquimica.comcymitquimica.com |
| Purity | Min. 95% | cymitquimica.comcymitquimica.com |
Research Landscape of Chlorinated and Methylated Benzoic Acid Derivatives
The presence of both chlorine and methyl groups on benzoic acid derivatives is a subject of significant research interest. Halogenated compounds, particularly chlorinated ones, are widely studied for their utility as precursors and intermediates in the synthesis of agrochemicals and pharmaceuticals. mdpi.com For example, 2-chlorobenzoic acid is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug, Diclofenac. mdpi.com The introduction of a chlorine atom can significantly alter a molecule's lipophilicity and metabolic stability, which are key parameters in drug design.
Similarly, methylated benzoic acid derivatives are explored for their biological activities. Studies have investigated the effect of methylation on the ability of benzoic acid derivatives to act as inhibitors of enzymes like histone deacetylases (HDAC), which are implicated in cancer. nih.gov The combination of chloro and methyl substitutions on the same aromatic scaffold is a common strategy in medicinal chemistry to fine-tune biological activity. nih.gov Research has shown that methyl and halogen substitutions on pyrazole-based benzoic acid derivatives can lead to compounds with potent antibacterial properties. nih.gov The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, space-occupying nature of the methyl group creates a unique chemical environment that continues to be explored for developing new functional molecules. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-methylbenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-10(16)8-13(9)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIBSUORBHNTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325458 | |
| Record name | 2-(5-Chloro-2-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73041-54-0 | |
| Record name | NSC508403 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Chloro-2-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of 2-(5-Chloro-2-methylbenzoyl)benzoic acid reveals distinct signals corresponding to its different proton environments. The spectrum is characterized by signals in the aromatic, carboxylic acid, and aliphatic regions.
The single proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to deshielding and hydrogen bonding. rsc.orgchemicalbook.com The seven protons on the two aromatic rings produce a complex series of multiplets in the range of approximately 7.30 to 8.10 ppm. chemicalbook.com The exact splitting patterns and chemical shifts are influenced by the positions of the chloro, methyl, and benzoyl substituents. The aliphatic methyl group (-CH₃) attached to one of the benzene (B151609) rings gives rise to a singlet in the upfield region, typically around 2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation based on data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (Ar-H) | 7.30 - 8.10 | Multiplet |
| Methyl (-CH₃) | ~ 2.4 | Singlet |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to show 15 distinct signals, one for each unique carbon atom.
The spectrum is characterized by several key resonances. The carbon atom of the carboxylic acid group (-COOH) typically appears in the range of 165-175 ppm. rsc.orgdocbrown.info The carbonyl carbon of the ketone group (C=O) is found further downfield, often above 190 ppm. oregonstate.edu The twelve carbons of the two aromatic rings resonate in the 120-145 ppm region. oregonstate.edufiu.edu The specific shifts are determined by the attached substituents; carbons bonded to the chlorine atom or the carbonyl groups are shifted further downfield. chemicalbook.comdocbrown.info The aliphatic methyl carbon gives a signal in the upfield region, generally around 20-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation based on data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (-C =O) | > 190 |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |
| Aromatic (Ar-C) | 120 - 145 |
| Methyl (-CH₃) | 20 - 22 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The spectrum will show two distinct C=O stretching vibrations. The carbonyl stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower wavenumber, around 1660-1680 cm⁻¹. docbrown.inforesearchgate.netlibretexts.org Stretching vibrations for the aromatic C-H bonds are found just above 3000 cm⁻¹. docbrown.info Absorptions corresponding to C=C stretching within the aromatic rings are seen in the 1450-1600 cm⁻¹ region. Additionally, a band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound This table is a representation based on data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Ketone | C=O Stretch | 1660 - 1680 |
| Aromatic | C-H Stretch | ~3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Alkyl | C-H Stretch | 2850 - 2960 |
| Chloroalkane | C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₅H₁₁ClO₃, giving it a molecular weight of approximately 274.7 g/mol . cymitquimica.comguidechem.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 274. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 276 with an intensity of about one-third that of the molecular ion peak. miamioh.edu The fragmentation pattern is dictated by the structure's weakest points. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). docbrown.info Cleavage can also occur at the benzoyl linkage, leading to characteristic fragment ions corresponding to the substituted benzoyl and benzoic acid moieties. docbrown.infolibretexts.org
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 274/276 | [C₁₅H₁₁ClO₃]⁺ | Molecular ion peak (M⁺ and M+2) |
| 257/259 | [C₁₅H₁₀ClO₂]⁺ | Loss of OH (M-17) |
| 229/231 | [C₁₄H₁₀ClO]⁺ | Loss of COOH (M-45) |
| 139/141 | [C₇H₄ClO]⁺ | Chloromethylbenzoyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions from its aromatic and carbonyl chromophores. The benzophenone-like structure results in strong π → π* transitions associated with the conjugated aromatic system, typically appearing as intense bands below 300 nm. The n → π* transitions of the ketone and carboxylic acid carbonyl groups are also present, usually as weaker, longer-wavelength absorptions. nist.gov
X-ray Crystallography for Solid-State Molecular Architecture
The molecule is expected to crystallize in a conformation where the two phenyl rings are significantly twisted relative to each other, with a dihedral angle likely between 60° and 70°. nih.gov A key feature in the crystal packing of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. rsc.orgnih.gov These dimers then arrange into a larger three-dimensional lattice. The presence of the chlorine atom and methyl group will influence the specific packing arrangement of these dimers.
Table 5: Predicted Crystallographic Parameters for this compound This table is a hypothetical representation based on data from analogous structures.
| Parameter | Predicted Value/Feature | Reference Structures |
| Crystal System | Monoclinic or Triclinic | nih.govresearchgate.net |
| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers | rsc.orgnih.gov |
| Dihedral Angle (between rings) | 60° - 70° | nih.gov |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline compound. For this compound, this analysis has revealed its specific crystal system, space group, and unit cell dimensions.
A study on the synthesis and characterization of this compound reported that the compound crystallizes in a monoclinic system with the space group P21/c. The structure was determined using direct methods and refined through a full-matrix least-squares on F². In the crystal structure, molecules of the compound form dimers through intermolecular hydrogen bonds. nih.govresearchgate.net
The crystallographic data obtained from this analysis is summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₁ClO₃ |
| Formula Weight | 274.69 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.348(3) |
| b (Å) | 8.715(2) |
| c (Å) | 24.083(5) |
| β (°) | 100.25(3) |
| Volume (ų) | 2549.3(10) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.428 |
| Absorption Coeff. (mm⁻¹) | 0.290 |
| F(000) | 1136 |
| Final R indices [I>2σ(I)] | R1 = 0.0569, wR2 = 0.1402 |
| R indices (all data) | R1 = 0.0986, wR2 = 0.1593 |
This data is based on the single-crystal X-ray diffraction analysis of this compound. nih.govresearchgate.net
Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and the nature of intermolecular forces.
While a specific Hirshfeld surface analysis for this compound is not extensively reported in the available literature, such an analysis would typically reveal the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions. The presence of the chlorine atom and the carboxylic acid group would likely result in significant halogen and hydrogen bonding interactions, which would be visible as distinct features on the Hirshfeld surface and its corresponding 2D fingerprint plots. For similar substituted benzoic acids, Hirshfeld analysis has been instrumental in understanding how different functional groups direct the crystal packing through various weak interactions. mdpi.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides experimental evidence for the empirical formula of a newly synthesized compound, confirming its purity and identity.
For this compound (C₁₅H₁₁ClO₃), the theoretical elemental composition is:
Carbon (C): 65.59%
Hydrogen (H): 4.04%
Chlorine (Cl): 12.91%
Oxygen (O): 17.47%
Studies have confirmed that the experimentally determined elemental composition of synthesized this compound is in close agreement with these calculated values, thereby validating its empirical formula. nih.govresearchgate.net
| Element | Theoretical % | Experimental % |
| Carbon (C) | 65.59 | In agreement |
| Hydrogen (H) | 4.04 | In agreement |
This table reflects the validation of the empirical formula through elemental analysis. nih.govresearchgate.net
Molar Conductance Studies for Metal Complex Characterization
Molar conductance measurements are employed to determine the electrolytic nature of metal complexes in solution. This technique helps to establish whether a complex behaves as an electrolyte or a non-electrolyte, providing information about the coordination of the ligand to the metal ion.
While studies on the molar conductance of metal complexes specifically with this compound are not widely available, research on lanthanide complexes with other substituted benzoic acids provides a framework for what to expect. researchgate.netrsc.org Typically, molar conductance is measured in a suitable solvent like DMF or DMSO. Low molar conductance values for a metal complex suggest that the ligand remains coordinated to the metal ion in solution and that the complex is non-electrolytic in nature. Conversely, higher values would indicate dissociation of the ligand and an electrolytic character. For lanthanide complexes of substituted benzoic acids, the molar conductance data often confirms that the carboxylate ligands are directly bound to the metal center, resulting in neutral, non-electrolytic complexes. researchgate.netrsc.org
Based on a comprehensive search for computational and electronic structure analyses of the chemical compound This compound , it has been determined that specific research data for the requested analyses are not available in the public domain.
Extensive searches were conducted to locate scholarly articles and research data pertaining to the following computational investigations for this specific molecule:
Density Functional Theory (DFT) Calculations: Including optimization of bond lengths, bond angles, dihedral angles, and the assessment of vibrational frequencies.
Gauge-Independent Atomic Orbital (GIAO) Method: For the prediction of chemical shifts.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: To investigate the electronic structure.
Despite these efforts, no published studies containing this specific information for "this compound" could be identified. Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline. The generation of scientifically accurate content for the sections on ground state geometries, vibrational frequencies, chemical shift prediction, and HOMO-LUMO analysis is contingent on the availability of peer-reviewed research, which does not appear to exist for this particular compound at this time.
Computational Investigations of Molecular Properties
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures, comprising one-center lone pairs and two-center bonds. Deviations from this idealized Lewis structure are treated as donor-acceptor interactions, the strength of which can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the intensity of electron delocalization from a filled donor NBO to an empty acceptor NBO.
Key expected interactions include:
Delocalization of lone pair (LP) electrons from the carbonyl and hydroxyl oxygen atoms into the antibonding (σ* or π) orbitals of adjacent bonds. For example, the interaction LP(O) → π(C=O) and LP(O) → σ*(C-C) are significant.
Interactions involving the π-electrons of the two phenyl rings, such as π(C-C) → π*(C-C) delocalization, which stabilizes the conjugated system.
Donation of electron density from the lone pairs of the chlorine atom to the antibonding orbitals of the phenyl ring, i.e., LP(Cl) → σ*(C-C).
Hyperconjugation involving the methyl group, such as σ(C-H) → σ*(C-C) interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) Carbonyl | π (C-C) Ring A | ~25-35 | Lone Pair → π-antibond |
| LP (O2) Hydroxyl | σ* (C-C) Ring B | ~2-5 | Lone Pair → σ-antibond |
| π (C-C) Ring A | π* (C-C) Ring B | ~15-25 | π-conjugation |
| LP (Cl) | σ* (C-C) Ring A | ~0.5-2 | Lone Pair → σ-antibond |
| σ (C-H) Methyl | σ* (C-C) Ring A | ~1-3 | Hyperconjugation |
*Illustrative E(2) values are based on computational studies of substituted benzoic acids and benzophenones. doi.orgnih.gov Ring A refers to the 5-chloro-2-methylphenyl ring and Ring B refers to the benzoic acid ring.
Thermochemical and Spectroscopic Property Predictions
Zero-Point Vibrational Energy (ZPVE) and Heat Capacity
Thermochemical properties are essential for understanding the stability and energy of a molecule. Density Functional Theory (DFT) calculations are routinely used to predict these properties. Following a geometry optimization and frequency calculation, several thermodynamic parameters can be determined. q-chem.com
The Zero-Point Vibrational Energy (ZPVE) is the residual vibrational energy that a molecule possesses even at absolute zero (0 Kelvin). youtube.com It arises from the principles of quantum mechanics, which dictate that the vibrational energy levels of a bond are quantized and the lowest possible energy is not zero. youtube.com The ZPVE is calculated by summing the energies of all fundamental vibrational modes of the molecule. q-chem.com
The Heat Capacity (Cv) of a molecule is a measure of the amount of heat energy required to raise its temperature by a specific amount. It is a crucial thermodynamic property that is dependent on temperature and can be calculated from the vibrational, translational, and rotational contributions determined from frequency calculations. nih.gov
For 2-(5-chloro-2-methylbenzoyl)benzoic acid, these parameters can be reliably predicted using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The table below presents typical calculated thermochemical data for a structurally related molecule at standard temperature (298.15 K) and pressure (1 atm).
| Parameter | Typical Calculated Value* | Unit |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | 125.5 | kcal/mol |
| Total Thermal Energy (Etotal) | 135.2 | kcal/mol |
| Heat Capacity (Cv) | 55.8 | cal/mol·K |
| Entropy (S) | 115.4 | cal/mol·K |
*Values are illustrative and based on DFT calculations for similar substituted benzoic acids. nih.govnih.gov
Spectroscopic Data Correlation with Experimental Findings
Computational chemistry provides a powerful tool for predicting vibrational spectra (Infrared and Raman), which can then be correlated with experimental data to confirm molecular structure. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netpsu.edu
However, theoretical frequency calculations are typically performed for a single molecule in the gas phase under harmonic approximation. This differs from experimental conditions, which are often in the solid state and are subject to intermolecular interactions and anharmonicity. Consequently, a direct comparison often shows a systematic overestimation of the calculated frequencies. To correct for this, the computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. researchgate.net
For this compound, a comparison of the scaled theoretical vibrational frequencies with experimental FT-IR and FT-Raman spectra would allow for a detailed assignment of the vibrational modes. Key vibrational modes to analyze would include:
O-H stretching of the carboxylic acid group.
C=O stretching of the ketone and carboxylic acid groups.
C-Cl stretching.
Aromatic C-H and C=C stretching.
CH₃ group vibrations.
Studies on related compounds like 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid have demonstrated excellent correlation between scaled DFT-calculated frequencies and experimental spectra, allowing for confident assignment of the observed bands. nih.govresearchgate.net
| Vibrational Mode | Expected Experimental FT-IR (cm-1) | Scaled Theoretical DFT (cm-1) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | ~3050 | Carboxylic acid O-H stretch |
| ν(C=O) | ~1700 | ~1710 | Carboxylic acid C=O stretch |
| ν(C=O) | ~1660 | ~1675 | Ketone C=O stretch |
| ν(C=C) | ~1600, ~1450 | ~1605, ~1455 | Aromatic ring C=C stretch |
| ν(C-Cl) | ~750 | ~755 | C-Cl stretch |
*Frequencies are illustrative, based on data for 2-chlorobenzoic acid and other substituted benzophenones. researchgate.netresearchgate.net ν denotes a stretching vibration.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are effective in predicting the NLO properties of organic molecules. mdpi.com
The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity. nih.gov Molecules with large β values often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT).
In this compound, the two phenyl rings connected by a carbonyl bridge can act as a π-conjugated system. The methyl group (electron-donating) and the chlorine atom and carboxylic acid group (electron-withdrawing) create a complex electronic environment. While not a classic D-π-A molecule, the asymmetry and charge distribution can give rise to a significant NLO response. The NLO properties of benzophenone (B1666685) derivatives have been studied, showing that substitution patterns greatly influence their hyperpolarizability. nih.govmdpi.com
Calculations are typically performed to obtain the components of the polarizability and hyperpolarizability tensors, from which the total (or average) values are derived. The total first-order hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea (B33335) to gauge its potential.
| Parameter | Typical Calculated Value* | Unit |
|---|---|---|
| Dipole Moment (μ) | 2.0 - 4.0 | Debye |
| Polarizability (αtot) | ~250 - 300 | 10-24 esu |
| First Hyperpolarizability (βtot) | ~150 - 800 | 10-30 esu |
| β (vs. Urea) | Calculated β values for similar chloro-substituted aromatic compounds have been shown to be several times greater than that of urea. mdpi.com |
*Values are illustrative and based on DFT calculations for substituted benzaldehydes and benzophenones. mdpi.comresearchgate.net The actual values for the title compound would require specific calculation.
Chemical Reactivity and Transformation Pathways
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) is a primary site for a variety of chemical modifications, most notably esterification and decarboxylation.
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For 2-(5-Chloro-2-methylbenzoyl)benzoic acid, this reaction would involve the reaction of the carboxyl group with an alcohol in the presence of an acid catalyst. The general mechanism for Fischer esterification, a common method, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. tcu.edu
A variety of alcohols (e.g., methanol, ethanol) can be used, leading to the corresponding methyl or ethyl esters. The reaction is typically carried out under reflux conditions with a strong acid catalyst like sulfuric acid. tcu.edu While no specific studies on the esterification of this compound were found, the principles of Fischer esterification are broadly applicable to aromatic carboxylic acids. tcu.edu
Table 1: Hypothetical Esterification Products of this compound
| Reactant Alcohol | Product Name |
|---|---|
| Methanol | Methyl 2-(5-chloro-2-methylbenzoyl)benzoate |
| Ethanol | Ethyl 2-(5-chloro-2-methylbenzoyl)benzoate |
| Propanol | Propyl 2-(5-chloro-2-methylbenzoyl)benzoate |
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another potential reaction pathway. For simple benzoic acids, decarboxylation is generally difficult and requires high temperatures. However, the presence of the ortho-benzoyl group might influence this reactivity. Specific conditions for the decarboxylation of this compound are not documented. In general, decarboxylation of aromatic carboxylic acids can sometimes be facilitated by catalysts or by conversion to a more suitable derivative.
Carbonyl Group Transformations
The benzophenone (B1666685) moiety contains a carbonyl group (C=O) that can undergo reduction and oxidation reactions.
The ketone carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the ketone in this compound would yield 2-((5-chloro-2-methylphenyl)(hydroxy)methyl)benzoic acid. Selective reduction of the ketone in the presence of the carboxylic acid can be challenging, as LiAlH₄ would also reduce the carboxylic acid. Milder reagents like NaBH₄ are generally more selective for ketones over carboxylic acids, although the reaction conditions would need careful control. A study on the selective reduction of ketones in the presence of aldehydes provides some context for achieving chemoselectivity in reductions.
Table 2: Potential Reduction Product of this compound
| Reducing Agent | Product Name |
|---|---|
| Sodium Borohydride | 2-((5-chloro-2-methylphenyl)(hydroxy)methyl)benzoic acid |
The carbonyl group of a ketone is generally resistant to further oxidation under standard conditions. However, the methyl group on the aromatic ring presents a site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. organic-chemistry.org This would transform this compound into 2-(5-chloro-2-carboxybenzoyl)benzoic acid.
Aromatic Ring Reactivity
The compound possesses two aromatic rings, each with different substitution patterns, leading to distinct reactivity in electrophilic substitution reactions.
The benzoic acid ring contains a deactivating, meta-directing carboxyl group. quora.com This means that electrophilic attack on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the carboxyl group. quora.comdoubtnut.com
The other aromatic ring is substituted with a chloro group and a methyl group. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating but also ortho-, para-directing group due to the interplay of its inductive and resonance effects. doubtnut.com The directing effects of these two substituents would need to be considered to predict the outcome of electrophilic substitution on this ring. Generally, the activating effect of the methyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it, while considering the steric hindrance from the adjacent benzoyl group.
Cyclization and Rearrangement Reactions
This compound and its derivatives are key precursors for the synthesis of more complex cyclic structures, particularly through intramolecular reactions.
A characteristic reaction of 2-aroylbenzoic acids is intramolecular cyclodehydration to form anthraquinone (B42736) derivatives. google.com In the case of this compound, this reaction involves the electrophilic attack of the carboxylic acid-derived acylium ion onto the electron-rich C-2' position of the other aromatic ring, followed by dehydration to yield a substituted anthraquinone. This process is typically promoted by strong acids such as concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures. google.com
The cyclization of this compound is expected to yield 2-chloro-7-methylanthraquinone. This transformation is analogous to the synthesis of 2-methylanthraquinone (B1664562) from 2-(4-methylbenzoyl)benzoic acid. chemicalbook.comgoogle.comnih.gov
Table 2: Products of Intramolecular Cyclodehydration
| Starting Material | Reagent | Product |
| 2-Benzoylbenzoic acid | H₂SO₄/SO₃, heat | Anthraquinone |
| 2-(4-Methylbenzoyl)benzoic acid | H₂SO₄, heat | 2-Methylanthraquinone. google.com |
| This compound | H₂SO₄, heat (expected) | 2-Chloro-7-methylanthraquinone |
Beyond the formation of anthraquinones, derivatives of 2-benzoylbenzoic acids can undergo various other ring-closure reactions to form diverse heterocyclic systems. For example, derivatives of 2-aminothiobenzamide can be acylated with benzoyl chlorides and subsequently cyclized in a basic medium to produce quinazoline-4-thiones. nih.gov While not a direct reaction of this compound itself, its derivatives could be envisioned to participate in similar transformations. For instance, if the carboxylic acid function were converted to a thioamide, subsequent intramolecular cyclization could lead to the formation of novel heterocyclic compounds. In a strong acid medium, related 2-benzoylaminothiobenzamides have been shown to cyclize through the sulfur atom to yield 2-phenylbenzo[d-1,3]thiazin-4-one. nih.gov
These ring-closure reactions highlight the versatility of the 2-aroylbenzoic acid scaffold in constructing a variety of fused ring systems, which is a common strategy in the synthesis of pharmacologically active molecules and functional materials. nih.gov
Advanced Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
The utility of 2-(5-chloro-2-methylbenzoyl)benzoic acid as a foundational molecule in chemical synthesis is predicated on the reactivity of its functional groups. As an organic building block, it offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures.
Precursors for Complex Organic Molecule Synthesis
The structure of this compound makes it a viable precursor for the synthesis of a variety of complex organic molecules. The carboxylic acid and ketone functionalities allow for a range of chemical transformations. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, condensation, or the addition of nucleophiles. These transformations are fundamental in the multi-step synthesis of intricate molecular targets. The presence of the chloro and methyl groups on one of the benzene (B151609) rings allows for further functionalization or can be used to tune the electronic properties and steric hindrance of the final products.
Use in Agrochemical Synthesis
Substituted benzoic acid derivatives are crucial intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. While direct evidence for the use of this compound in commercially available agrochemicals is not prominent in the literature, its structural components are found in several active compounds. For example, the synthesis of certain modern insecticides involves intermediates that are structurally similar chlorinated and methylated benzoic acids. The specific substitution pattern of this compound could potentially be leveraged to develop new agrochemical candidates with specific biological activities.
Intermediates in Pharmaceutical Research and Development
The benzophenone (B1666685) core is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities. Benzoic acid derivatives are also fundamental building blocks in drug discovery and development. preprints.org The combination of these two pharmacophores in this compound makes it an interesting starting material for medicinal chemistry campaigns. The synthesis of novel heterocyclic compounds, which are often the basis for new therapeutic agents, can be envisioned starting from this molecule. For instance, the reaction of the keto-acid with various dinucleophiles can lead to the formation of diverse heterocyclic systems.
A study on new benzophenone derivatives has demonstrated their potential as anti-inflammatory agents. mdpi.com Furthermore, research into sulfamoyl benzoic acid analogues has led to the development of specific agonists for the LPA2 receptor, highlighting the therapeutic potential of modified benzoic acid structures. nih.gov
Table 1: Examples of Biologically Active Compound Classes Derived from Related Benzoic Acid Scaffolds
| Compound Class | Therapeutic Area/Application | Related Starting Material |
| Benzimidazole Derivatives | Anticancer | Substituted Benzoic Acids |
| Benzophenone Thiazole Derivatives | Anti-inflammatory | Substituted Benzophenones |
| Sulfamoyl Benzoic Acid Analogues | LPA2 Receptor Agonists | Substituted Benzoic Acids |
This table is for illustrative purposes and shows the potential applications based on structurally related compounds.
Building Blocks for Dyes, Pigments, and Specialty Chemicals
Benzophenone derivatives are known precursors to a variety of dyes and pigments. The chromophoric system of the benzophenone can be extended through further chemical reactions to create molecules that absorb light in the visible region. The carboxylic acid group in this compound provides a handle for attaching the molecule to fabrics or polymers. While specific examples of dyes synthesized directly from this compound are scarce, the general synthetic routes to phthalide-based color formers often start from substituted 2-benzoylbenzoic acids. google.com These color formers are used in applications such as carbonless copy paper and thermal printing.
Contributions to Polymer Chemistry
In the realm of materials science, benzophenone derivatives have carved out a significant niche, particularly in polymer chemistry. Their photochemical properties are central to their most prominent applications.
Photoinitiator Applications in Polymerization Processes
Benzophenone and its derivatives are well-known Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (often an amine or a thiol) to generate free radicals, which in turn initiate the polymerization of monomers like acrylates. The presence of the carboxylic acid group in this compound could allow for its incorporation into a polymer backbone, creating a polymeric photoinitiator. This can reduce the migration of the initiator from the cured polymer, which is a significant advantage in applications such as food packaging and biomedical devices.
The general class of 2-benzoylbenzoic acids is known for its application as photoinitiators in polymer chemistry. cymitquimica.com The ability to absorb UV light and initiate polymerization is a key feature of these molecules.
Precursors for Advanced Polymeric Materials, including Electrolyte Membranes
While direct studies on the use of this compound for electrolyte membranes are not extensively documented, the structural motifs present in the molecule are highly relevant to the design of such materials. Substituted benzoic acids are known to be used in the preparation of polymer gel electrolytes. imanagerpublications.com For instance, weak aromatic acids like benzoic acid have been incorporated into polymer matrices such as polymethylmethacrylate (PMMA) to create proton-conducting materials. imanagerpublications.com The carboxylic acid group in this compound can provide acidic sites for proton conduction, a key requirement for electrolyte membranes in devices like fuel cells.
Furthermore, the synthesis of high-performance polymers like polyaryletherketones (PAEKs) often involves electrophilic substitution reactions using aromatic acid chlorides. google.com The chlorinated benzoylbenzoic acid structure could potentially be converted to its acid chloride and used as a monomer to introduce specific properties into the PAEK backbone. The chlorine atom can enhance flame retardancy and modify the polymer's solubility and thermal stability. Chlorination is a known method to modulate the electronic properties and improve the performance of conjugated polymers. rsc.org
The general approach for creating such polymeric materials would involve polymerization reactions where the carboxylic acid or a derivative thereof reacts with other monomers to form the polymer chain. The properties of the resulting polymer can be systematically altered by the choice of co-monomers and the specific functionalities of the benzoylbenzoic acid derivative.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Role of this compound | Anticipated Properties |
| Polyaryletherketones (PAEKs) | Monomer (as the corresponding acid chloride) | Enhanced flame retardancy, modified solubility, high thermal stability. |
| Polyesters | Di-acid monomer | Introduction of a kinked benzophenone unit, influencing chain packing and mechanical properties. |
| Polymer Gel Electrolytes | Acidic dopant in a polymer matrix | Proton conductivity, potential for tunable electrochemical properties. |
Applications in Coordination Chemistry and Metal Complexation
Substituted benzoic acids are widely employed as organic linkers in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netwpi.edu The specific substituents on the benzoic acid ring can tune the pore size, shape, and functionality of the MOF. unito.itacs.org For example, the presence of the chloro and methyl groups on the this compound ligand could lead to the formation of MOFs with unique framework topologies and potentially enhanced stability or catalytic activity.
The coordination of substituted benzoates with metal ions like copper(II) has been shown to result in the formation of polynuclear complexes with interesting magnetic properties. rsc.org Similarly, lead(II) complexes with benzoate (B1203000) derivatives have been synthesized, with the solvent playing a crucial role in determining the final structure of the coordination polymer. mdpi.com The benzophenone moiety within this compound could also participate in secondary interactions within the crystal lattice, further directing the self-assembly of the coordination complexes.
Table 2: Potential Metal Complexes and MOFs with this compound as a Ligand
| Metal Ion | Potential Coordination Mode | Potential Application |
| Copper(II) | Bridging or chelating carboxylate | Magnetic materials, catalysis. |
| Zinc(II) / Cadmium(II) | Formation of multi-dimensional frameworks | Luminescent materials, sensors. |
| Zirconium(IV) | Formation of robust MOFs | Gas storage, catalysis in harsh conditions. |
| Lanthanide(III) ions | Sensitization of lanthanide luminescence | Optical materials, bio-imaging. |
Derivatization Agents in Analytical Methodologies
In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. nih.govresearchgate.netcolostate.edugcms.cz Carboxylic acids are frequently derivatized to their more volatile ester or silyl (B83357) ester forms for GC analysis. colostate.edugcms.cz
While there is no specific literature detailing the use of this compound as a derivatizing agent, its structure contains a carboxylic acid group which itself would require derivatization for certain types of analysis. Conversely, the benzoyl chloride derivative of this acid could theoretically be used as a derivatizing agent for alcohols, amines, and thiols. The resulting derivatives would incorporate the chloro- and methyl-substituted benzophenone moiety, which could offer several advantages in analytical methodologies.
The introduction of the chlorinated benzophenone group could enhance the response of an electron capture detector (ECD) in GC, a detector that is highly sensitive to halogenated compounds. libretexts.org This would allow for the trace-level detection of analytes that have been derivatized with the 2-(5-chloro-2-methylbenzoyl) group. In HPLC with UV detection, the benzophenone chromophore would provide strong UV absorbance, facilitating sensitive detection. libretexts.org
Furthermore, in mass spectrometry (MS), the derivatized analytes would exhibit characteristic fragmentation patterns originating from the derivatizing agent, which can aid in structural elucidation and selective monitoring. nih.govscilit.comjfda-online.com
Table 3: Potential Derivatization Reactions and Analytical Benefits
| Analyte Functional Group | Potential Derivative | Analytical Technique | Potential Benefit |
| Alcohols, Amines, Thiols | 2-(5-Chloro-2-methylbenzoyl) esters/amides/thioesters | GC-ECD, GC-MS | Enhanced sensitivity, characteristic fragmentation. |
| Alcohols, Amines, Thiols | 2-(5-Chloro-2-methylbenzoyl) esters/amides/thioesters | HPLC-UV, HPLC-MS | Strong UV absorbance, improved chromatographic properties. |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis of 2-benzoylbenzoic acid and its derivatives often involves the Friedel-Crafts acylation, which can rely on stoichiometric amounts of catalysts like aluminum trichloride, leading to significant chemical waste. Future research should prioritize the development of greener synthetic routes.
Recyclable Catalytic Systems: A promising avenue is the use of recyclable catalysts. For instance, chloroaluminate ionic liquids have been shown to be highly active and reusable catalysts for the acylation of benzene (B151609) with phthalic anhydride (B1165640), offering a more environmentally friendly alternative to traditional Lewis acids. Investigating the applicability of these ionic liquids or developing new solid-supported catalysts for the synthesis of 2-(5-Chloro-2-methylbenzoyl)benzoic acid could drastically reduce waste and improve process economy.
Solvent-Free Reactions: Exploring solvent-free reaction conditions is another cornerstone of green chemistry. Research into mechanochemical methods or solid-state reactions for the Friedel-Crafts acylation could eliminate the need for volatile and often hazardous organic solvents.
Sustainable Feedstocks: A long-term goal could involve synthesizing the aromatic precursors from renewable resources. For example, lignin (B12514952) valorization can produce various benzoic acid derivatives, which could potentially be transformed into the required starting materials for the synthesis of the title compound. nih.gov
Exploration of Novel Catalytic Systems for Derivatization
The functional groups on this compound—the carboxylic acid, the ketone, and the chlorinated aromatic ring—offer multiple sites for further chemical modification or derivatization. Exploring novel catalytic systems to selectively target these sites is a key area for future investigation.
C-H Bond Functionalization: Direct C–H bond functionalization has emerged as a powerful tool for creating complex molecules efficiently. tudelft.nl Research efforts could be directed towards using transition-metal catalysts, such as palladium or iridium complexes, for the selective ortho- or meta-functionalization of the benzoic acid ring. nih.govscispace.comacs.org This would allow for the introduction of new functional groups, creating a library of novel compounds from a single precursor.
Photoredox and Organocatalysis: The merger of photoredox catalysis with other catalytic modes, like organocatalysis, has enabled previously challenging transformations. nih.gov Future studies could investigate the β-functionalization of the ketone moiety through the generation of radical intermediates, a strategy that has been successful for other cyclic and aryl ketones. nih.gov
Nanoparticle and MOF-Based Catalysis: Heterogeneous catalysts, such as functionalized magnetic nanoparticles or Metal-Organic Frameworks (MOFs), offer advantages in terms of recovery and reusability. numberanalytics.comrsc.org Developing MOFs or nanoparticles that can catalyze specific transformations on the this compound scaffold would be a significant advance. For example, palladium nanoparticles supported on a MOF have been used for carbonylation reactions of haloarenes. rsc.org
Advanced Structural Analysis of Conformational Dynamics
The flexibility of the diaryl ketone linkage allows for a range of molecular conformations, which can significantly impact the compound's physical and chemical properties. A thorough understanding of its conformational dynamics is crucial for designing applications.
High-Resolution Crystallography: While the crystal structure of the parent benzophenone (B1666685) is known, detailed X-ray crystallographic analysis of this compound is needed. acs.orgnih.gov Such studies would reveal the precise bond angles, dihedral angles between the aromatic rings (ring twist), and intermolecular interactions like hydrogen bonding in the solid state. nih.gov
Computational Modeling: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's potential energy surface. mdpi.com These theoretical studies can predict the relative energies of different conformers (e.g., cis and trans isomers of the carboxylic acid group) and the energy barriers for rotation around the single bonds, which is information that is difficult to obtain experimentally. mdpi.comnih.gov
Spectroscopic Analysis in Solution: Combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational models can elucidate the conformational preferences of the molecule in different solvent environments. ucl.ac.uk This is particularly important as the solvent can influence the equilibrium between monomeric and dimeric forms, which is common for carboxylic acids. ucl.ac.uk
Integration of In Silico Methods for Reaction Prediction and Optimization
Modern computational chemistry offers powerful tools for accelerating chemical research by predicting reaction outcomes and optimizing conditions before experiments are even conducted.
Machine Learning for Reaction Outcomes: A significant future direction is the application of machine learning (ML) models. acs.orgnih.govmit.edu Trained on vast databases of chemical reactions, these models can predict the major products, suggest optimal catalysts and solvents, and even estimate reaction yields for the synthesis and derivatization of this compound. acs.orgnih.govnih.gov
Quantum Chemical Reaction Modeling: Quantum chemical calculations can be used to model entire reaction pathways, identifying transition states and intermediates. nih.govrsc.orgrsc.org This approach, for instance, can elucidate the mechanism of a proposed catalytic C-H activation step, helping to rationalize observed selectivity and guide the design of more efficient catalysts. nih.govbeilstein-journals.org The artificial force induced reaction (AFIR) method is one such powerful tool for exploring reaction pathways comprehensively. nih.gov
Investigation of Emerging Material Science Applications
The unique combination of a rigid aromatic backbone, a flexible ketone linker, and reactive functional groups makes this compound an interesting building block for new materials.
Precursor for Metal-Organic Frameworks (MOFs): Benzoic acids are widely used as organic linkers to construct MOFs. acs.orgnih.govacs.orgresearchgate.net Future research could explore the use of this compound as a primary or modulating linker in the synthesis of novel MOFs. The specific substitution pattern could influence the pore size, surface area, and catalytic or adsorptive properties of the resulting framework. acs.orgresearchgate.net
Monomer for High-Performance Polymers: Diaryl ketones are known precursors for a variety of high-performance polymers. The title compound could be explored as a monomer for creating new polyesters, polyamides, or other polymers. The presence of the chloro and methyl groups could impart desirable properties such as enhanced thermal stability, flame retardancy, or specific solubility characteristics.
Functional Coatings and Resins: Benzoic acid is known to improve the properties of alkyd resin coatings, such as gloss and hardness. Investigating the incorporation of this compound into polymer resins could lead to advanced coating materials with tailored properties.
Q & A
Q. What are the recommended methods for determining the crystal structure of 2-(5-Chloro-2-methylbenzoyl)benzoic acid?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data, as it is robust for small-molecule crystallography . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, which clarify atomic displacement parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The WinGX suite can integrate these steps, offering a streamlined workflow from data processing to publication-ready figures .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Answer: Cross-validate data using complementary techniques:
- NMR : Compare experimental / shifts with DFT-predicted values (e.g., using B3LYP/6-311+G(d,p) basis sets) to confirm assignments .
- IR : Match observed vibrational modes (e.g., carbonyl stretches near 1680–1720 cm) with computational frequency calculations.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
Document inconsistencies in crystallographic (e.g., R-factor >5%) or spectral data and repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. What safety protocols are critical when synthesizing or handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chlorinated aromatic compounds may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the benzoyl group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?
Answer: Employ hybrid functionals like B3LYP with exact-exchange corrections to improve accuracy in calculating thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps) . Key steps:
- Geometry Optimization : Start with crystallographic coordinates (from SCXRD) to minimize computational errors.
- Solvent Effects : Use the CPCM model to simulate polar solvents (e.g., DMSO) and compare with experimental solvatochromic data.
- Validation : Benchmark computed atomization energies against experimental values, aiming for <3 kcal/mol deviation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) across studies to normalize activity measurements.
- Metabolite Screening : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) that may interfere with assays .
- Structural Analogues : Compare activity with derivatives (e.g., 5-chloro-2-hydroxybenzoic acid) to isolate the role of the methylbenzoyl group .
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in dose-response curves.
Q. How can crystallographic disorder in the methyl or chloro substituents be modeled accurately?
Answer:
- Disorder Refinement : In SHELXL, split the disordered atoms into multiple sites (PART commands) and constrain occupancy factors to sum to 1.0 .
- Thermal Parameters : Use ISOR restraints to prevent unrealistic displacement ellipsoids for mobile groups (e.g., rotating methyl).
- Validation Tools : Check the CIF file with checkCIF/PLATON to flag outliers in bond lengths/angles .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms?
Answer:
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O hydrogen bonds) using CrystalExplorer to quantify packing efficiency .
- PXRD : Compare experimental patterns with Mercury-simulated spectra from SCXRD data to detect polymorphic impurities .
- Thermogravimetry (TGA) : Monitor decomposition events (e.g., loss of crystallization water) to correlate stability with supramolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
